molecular formula C30H48N2O B10885474 2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one

2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one

Cat. No.: B10885474
M. Wt: 452.7 g/mol
InChI Key: GQVGAGNQFMWZGD-UHFFFAOYSA-N
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Description

2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with dimethyl, octadecyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The introduction of the dimethyl, octadecyl, and phenyl groups can be achieved through various substitution reactions. For instance, alkylation reactions using alkyl halides in the presence of a strong base can introduce the octadecyl group.

    Final Assembly: The final compound is obtained by combining the substituted pyrimidinone core with the remaining substituents under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new alkyl or aryl groups.

Scientific Research Applications

2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-5-phenylpyrimidin-4(1H)-one: Lacks the octadecyl group, resulting in different physical and chemical properties.

    1-octadecyl-5-phenylpyrimidin-4(1H)-one: Lacks the dimethyl groups, affecting its reactivity and applications.

    2,6-dimethyl-1-octadecylpyrimidin-4(1H)-one: Lacks the phenyl group, altering its biological activity.

Uniqueness

2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4(1H)-one is unique due to the combination of its substituents, which confer specific properties such as solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H48N2O

Molecular Weight

452.7 g/mol

IUPAC Name

2,6-dimethyl-1-octadecyl-5-phenylpyrimidin-4-one

InChI

InChI=1S/C30H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-32-26(2)29(30(33)31-27(32)3)28-23-20-19-21-24-28/h19-21,23-24H,4-18,22,25H2,1-3H3

InChI Key

GQVGAGNQFMWZGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=C(C(=O)N=C1C)C2=CC=CC=C2)C

Origin of Product

United States

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